左旋甲酰四氢叶酸钙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

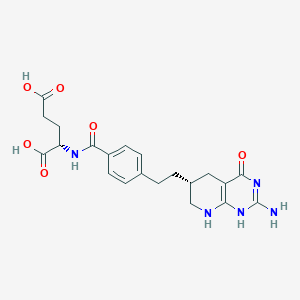

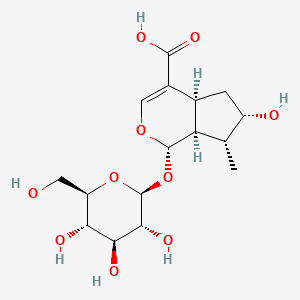

Levomefolate calcium, also known as L-5-methyltetrahydrofolate calcium, is the calcium salt form of levomefolic acid. It is the biologically active form of folate, a B-vitamin essential for numerous bodily functions, including DNA synthesis, repair, and methylation. Levomefolate calcium is crucial for cellular division and growth, making it particularly important during periods of rapid growth such as pregnancy and fetal development .

科学研究应用

左甲酰四氢叶酸钙在科学研究中具有广泛的应用:

化学: 用作涉及甲基化和叶酸代谢的研究中的试剂。

生物学: 对细胞分裂、DNA合成和修复机制的研究至关重要。

作用机制

左甲酰四氢叶酸钙在一碳代谢中充当甲基供体。它参与同型半胱氨酸的甲基化形成蛋氨酸,该反应由蛋氨酸合酶催化。此过程对DNA合成、修复和甲基化至关重要。 左甲酰四氢叶酸钙还在胸腺嘧啶和嘌呤的合成中发挥作用,它们是DNA和RNA的必需成分 .

类似化合物:

叶酸: 叶酸的合成形式,必须由DHFR酶转化为其活性形式,即左甲酰叶酸.

甲酰四氢叶酸钙: 叶酸的另一种活性形式,用于癌症治疗以减轻甲氨蝶呤的毒性作用.

左甲酰四氢叶酸镁: 左甲酰叶酸的镁盐形式,与左甲酰四氢叶酸钙的使用方式相似.

独特之处: 与叶酸相比,左甲酰四氢叶酸钙在稳定性和生物利用度方面具有独特之处。 它不需要酶促转化即可成为生物活性形式,使其在预防和治疗叶酸缺乏症方面更有效 .

生化分析

Biochemical Properties

Levomefolate calcium plays an essential role in the DNA synthesis, cysteine cycle and regulation of homocysteine . It methylates homocysteine and forms methionine and tetrahydrofolate (THF) .

Cellular Effects

Levomefolate calcium influences cell function by playing an essential role in DNA synthesis and the regulation of homocysteine . It is also involved in the cysteine cycle .

Molecular Mechanism

At the molecular level, Levomefolate calcium exerts its effects by methylating homocysteine to form methionine and tetrahydrofolate (THF) . This process involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Levomefolate calcium is a stable compound and does not degrade easily .

Metabolic Pathways

Levomefolate calcium is involved in the methylation of homocysteine to form methionine and tetrahydrofolate (THF) . This process involves enzymes and cofactors .

Transport and Distribution

Levomefolate calcium is transported across the membranes including the blood-brain barrier into various tissues . It is distributed within cells and tissues where it plays an essential role in the DNA synthesis, cysteine cycle and regulation of homocysteine .

Subcellular Localization

It is known that it is transported across the membranes into various tissues .

准备方法

合成路线和反应条件: 左甲酰四氢叶酸钙可以通过叶酸的还原合成。该过程涉及使用亚甲基四氢叶酸还原酶(MTHFR)将5,10-亚甲基四氢叶酸转化为左甲酰叶酸。 然后通过使左甲酰叶酸与钙离子反应形成钙盐 .

工业生产方法: 左甲酰四氢叶酸钙的工业生产通常涉及叶酸产生微生物的发酵,然后进行化学还原和纯化过程。 最终产品结晶得到稳定的钙盐形式 .

化学反应分析

反应类型: 左甲酰四氢叶酸钙主要进行甲基化反应。 它在一碳代谢中充当甲基供体,这对DNA合成和修复至关重要 .

常用试剂和条件:

主要产物:

蛋氨酸: 由同型半胱氨酸的甲基化形成。

四氢叶酸 (THF): 在叶酸还原过程中产生.

相似化合物的比较

Folic Acid: The synthetic form of folate, which must be converted to its active form, levomefolate, by the enzyme DHFR.

Calcium Folinate: Another active form of folate used in cancer therapy to mitigate the toxic effects of methotrexate.

Levomefolate Magnesium: A magnesium salt form of levomefolate, used similarly to levomefolate calcium.

Uniqueness: Levomefolate calcium is unique in its stability and bioavailability compared to folic acid. It does not require enzymatic conversion to become biologically active, making it more efficient in preventing and treating folate deficiency .

属性

CAS 编号 |

151533-22-1 |

|---|---|

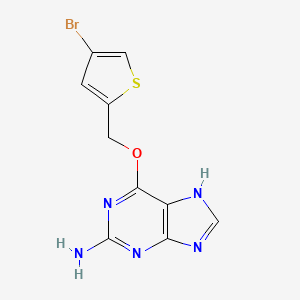

分子式 |

C40H48CaN14O12 |

分子量 |

957.0 g/mol |

IUPAC 名称 |

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2/t2*12-,13-;/m00./s1 |

InChI 键 |

JMNIIIQOMSQWJN-ZEXVLMPOSA-L |

SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

手性 SMILES |

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2] |

规范 SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BAY 86-7660; BAY-86-7660; BAY86-7660; BAY 867660; BAY-867660; BAY867660; Levomefolate calcium; LMCA; Bodyfolin, Deplin; L-Methylfolate calcium; Levomefolate calcium; Levomefolinate calcium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)